molecular formula C14H13BrF3N3 B3042254 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine CAS No. 541539-65-5

1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine

Cat. No.: B3042254
CAS No.: 541539-65-5
M. Wt: 360.17 g/mol
InChI Key: NMODVQMGKQKWHA-UHFFFAOYSA-N
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Description

1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of piperazine-substituted quinolines, a scaffold recognized for its broad and potent biological activities . The piperazine ring is a privileged structure in drug design, known to contribute to favorable pharmacokinetic properties and aqueous solubility, which is a valuable asset in developing drug-like molecules . The molecular structure integrates a quinoline core, a motif prevalent in many antimalarial compounds, with a piperazine moiety, which is frequently utilized to enhance solubility and bioavailability in drug candidates . The specific substitution pattern, featuring a bromo atom and a trifluoromethyl group on the quinoline ring, makes this compound a versatile and valuable intermediate for further synthetic elaboration. Researchers can utilize this building block in Structure-Activity Relationship (SAR) studies, particularly in the design and synthesis of novel molecules targeting infectious diseases or other therapeutic areas . The presence of the bromine atom offers a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse chemical groups to explore and optimize biological activity . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

6-bromo-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMODVQMGKQKWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cinnamamide Precursor

The precursor N-(4-bromophenyl)-3-(trifluoromethyl)cinnamamide is prepared via condensation of 4-bromoaniline with 3-(trifluoromethyl)cinnamic acid using coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) .

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–25°C
  • Yield: 70–85% (estimated based on analogous reactions)

Cyclization to 4-Chloro-6-Bromo-2-Trifluoromethylquinoline

The cinnamamide undergoes cyclization in the presence of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) , forming the quinoline ring with a chlorine atom at position 4.

Mechanism :

  • Vilsmeier reagent formation : POCl3 reacts with DMF to generate the electrophilic chloroiminium ion.
  • Electrophilic attack : The cinnamamide’s α,β-unsaturated system undergoes cyclization, positioning the trifluoromethyl group at C2 and bromine at C6.
  • Aromatization : Elimination of water yields the chloroquinoline intermediate.

Optimization Notes :

  • Excess POCl3 (3–4 equiv) ensures complete cyclization.
  • Reaction time: 12–18 hours at 80°C.

Piperazine Substitution at Position 4

The 4-chloro intermediate reacts with piperazine in a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)
  • Base: Potassium carbonate (K2CO3)
  • Temperature: 100–120°C
  • Duration: 24–48 hours
  • Yield: 50–65% (extrapolated from similar substitutions)

Key Consideration :
The electron-withdrawing trifluoromethyl group at C2 activates the quinoline ring for substitution at C4, though steric hindrance necessitates prolonged reaction times.

Pfitzinger Reaction-Based Synthesis

This route leverages the Pfitzinger reaction to construct the quinoline core, followed by decarboxylation and functionalization.

Formation of 6-Bromo-2-Trifluoromethylquinoline-2,4-Dicarboxylic Acid

5-Bromo-2-trifluoromethylisatin reacts with pyruvic acid under basic conditions (aqueous KOH) to form the dicarboxylic acid derivative.

Reaction Equation :
$$
\text{C}{10}\text{H}{5}\text{BrF}{3}\text{NO}{2} + \text{C}{3}\text{H}{4}\text{O}{3} \xrightarrow{\text{KOH, H}2\text{O}} \text{C}{14}\text{H}{8}\text{BrF}{3}\text{NO}{4} + \text{CO}_{2} \uparrow
$$

Conditions :

  • Temperature: 60°C
  • Duration: 6–8 hours
  • Yield: 60–75%

Decarboxylation to 6-Bromo-2-Trifluoromethylquinoline-4-Carboxylic Acid

Thermal decarboxylation at 210°C in nitrobenzene removes the C2 carboxylic acid group.

Yield : 80–90%

Conversion to 4-Chloro Intermediate and Piperazine Coupling

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl2) , followed by displacement with piperazine.

Limitation :
Direct substitution of the acid chloride with piperazine forms an amide bond, necessitating additional reduction steps (e.g., LiAlH4 ) to achieve the desired C–N linkage.

Alternative Pathways: Gould-Jacobs Cyclization

This method condenses 6-bromo-2-trifluoromethylaniline with a β-keto ester (e.g., ethyl acetoacetate) to form the quinoline ring.

Advantages :

  • Single-step cyclization.
  • Direct introduction of substituents via aniline precursors.

Challenges :

  • Limited commercial availability of substituted anilines.
  • Low regioselectivity for trifluoromethyl placement.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Vilsmeier-Haack Cyclization, SNAr 50–65 High regioselectivity Multi-step, toxic reagents (POCl3)
Pfitzinger Reaction Decarboxylation, functionalization 40–55 Scalable Low yielding final substitution
Gould-Jacobs Single-step cyclization 30–45 Simplicity Poor trifluoromethyl regioselectivity

Industrial-Scale Considerations

  • Cost of Trifluoromethylation Reagents : Umemoto’s reagent or trifluoromethyl copper (CF3Cu) may be required for late-stage trifluoromethylation, increasing production costs.
  • Piperazine Handling : Piperazine’s hygroscopic nature demands anhydrous conditions during substitution.
  • Byproduct Management : Chloride and bromide salts require rigorous purification to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromo group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Research 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine exhibits biological activity as an anticancer agent, shown to inhibit certain kinases crucial in cancer cell proliferation. Similar compounds have demonstrated potent inhibitory effects against epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) kinases, suggesting a potential role in cancer therapy.
  • Kinase Inhibition Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. It has been shown to inhibit certain kinases, which are crucial in cancer cell proliferation. For instance, similar compounds have demonstrated potent inhibitory effects against epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK) kinases, indicating a potential role in cancer therapy.
  • Treatment of diseases The compound can be used for treating diseases and disorders such as Alzheimer's Disease, Parkinson's Disease, Pick's Disease, Nieniann-Pick's Disease, Tauopathies, and Amyloidosis . It can also be used for the treatment of different types of cancer such as breast, ovarian, non-small cell lung cancer (NSCLC), acute lymphocytic leukemia, acute myelogeneous leukemia, chronic myelogenous leukemia, and chronic lymphocytic leukemia .

Structural Features and Similar Compounds

Several compounds share structural features with this compound:

Compound NameStructural Features
1-[6-Chloroquinolin-4-yl]piperazineChlorine instead of bromine on quinoline
1-[6-Methylquinolin-4-yl]piperazineMethyl group instead of trifluoromethyl
2-ArylquinolinesVariants with different aryl groups on quinoline
6-Bromo-[1,2,4]triazolo[4,3-a]pyridineRelated heterocyclic structures

These compounds have similar mechanisms of action but may differ in potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Trifluoromethyl (-CF₃) vs. Other Substituents
  • Trifluoromethyl Group : The -CF₃ group significantly enhances binding affinity and metabolic stability. In coumarin-piperazine hybrids, replacing chlorine with -CF₃ improved acetylcholinesterase (AChE) inhibition by 30–50%, attributed to increased hydrophobicity and electron-withdrawing effects . Similarly, 1-(m-trifluoromethylphenyl)piperazine (TFMPP) exhibits high selectivity for 5-HT₁B receptors (Ki = 0.6 nM), whereas analogs with -Cl or -OCH₃ show reduced potency .
  • Bromine vs. Other Halogens: The bromine atom at position 6 in the target compound may enhance steric bulk and lipophilicity compared to chloro or fluoro analogs. For instance, brominated thiazole-piperazine hybrids (e.g., compound 114c) demonstrated superior AChE inhibition (IC₅₀ = 0.8 µM) over non-halogenated derivatives .
Piperazine Position and Substitution
  • C-4 vs. C-7 Substitution: Derivatives with piperazine at the C-7 position of quinolones (e.g., 1-(2-pyridinyl)piperazine) showed anti-HIV activity (EC₅₀ = 0.2 µM), whereas C-4 substitution in the target compound may alter steric interactions with target receptors .
  • N-Substituents : Piperazines with bulky N-substituents, such as 4-[4-(2-phthalimido)butyl]piperazine, exhibit enhanced 5-HT₁A affinity (Ki = 0.6 nM) due to extended hydrophobic interactions .

Receptor Selectivity and Mechanisms

Serotonergic Activity
  • 5-HT₁B/5-HT₁C Receptors: TFMPP (1-(m-trifluoromethylphenyl)piperazine) suppresses locomotor activity in rats via 5-HT₁B/5-HT₁C activation, while m-CPP (1-(m-chlorophenyl)piperazine) shows mixed agonism . The target compound’s quinoline scaffold may redirect selectivity toward non-serotonergic targets.
  • 5-HT₁A Affinity: Arylpiperazines with extended N-substituents (e.g., phthalimido groups) achieve 5-HT₁A Ki values <1 nM, suggesting that the quinoline moiety in the target compound could either enhance or hinder this selectivity depending on spatial alignment .
Enzyme Inhibition
  • AChE Inhibition : Thiazole-piperazine hybrids with -CF₃ substituents (e.g., 114c) inhibit AChE at IC₅₀ = 0.8 µM, outperforming methoxy- or hydrogen-substituted analogs . The target compound’s -CF₃ group may similarly enhance AChE binding.

Cytotoxicity and Therapeutic Potential

  • Anticancer Activity : Piperazine derivatives like 1-(4-chlorobenzhydryl)piperazine show cytotoxicity against liver (IC₅₀ = 4.2 µM) and breast cancer cells (IC₅₀ = 5.1 µM) . The bromo and -CF₃ groups in the target compound may improve DNA intercalation or topoisomerase inhibition.
  • Neuroprotective Effects : Coumarin-piperazine compounds with -CF₃ substituents exhibit low cytotoxicity (IC₅₀ >100 µM in neuroblastoma cells), suggesting a favorable safety profile for CNS applications .

Data Tables: Key Comparisons

Compound Substituents Biological Target Activity (Ki/IC₅₀) Reference
1-[6-Bromo-2-CF₃-quinol-4-yl]piperazine 6-Br, 2-CF₃, 4-piperazinyl Hypothesized: 5-HT, AChE N/A (Theoretical)
TFMPP m-CF₃-phenyl-piperazine 5-HT₁B Ki = 0.6 nM
1-(2-Pyridinyl)piperazine C-7 pyridinyl-piperazine Anti-HIV EC₅₀ = 0.2 µM
Thiazole-piperazine 114c 4-CF₃-phenyl-thiazole-piperazine AChE IC₅₀ = 0.8 µM
Coumarin-piperazine derivative 7-CF₃-coumarin-piperazine AChE IC₅₀ = 1.2 µM

Biological Activity

1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine is a chemical compound with the molecular formula C14H13BrF3N3 and a molecular weight of 360.17 g/mol. This compound features a quinoline core substituted with a bromo group and a trifluoromethyl group, linked to a piperazine ring. Its unique structure has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been found to act as an inhibitor of key kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and FAK (Focal Adhesion Kinase) . The compound's mechanism of action likely involves modulation of signaling pathways critical for tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound is being studied for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms and efficacy against different pathogens require further investigation .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The piperazine ring can modulate the activity of various receptors and enzymes, while the trifluoromethyl group enhances lipophilicity, facilitating cell membrane permeability . This allows the compound to reach intracellular targets effectively.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityKey Differences
This compoundQuinoline core with bromo and trifluoromethyl groupsAnticancer, antimicrobialUnique piperazine linkage
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]homopiperazineSimilar structure but with homopiperazinePotentially different activityHomopiperazine may alter receptor interactions
2-(Trifluoromethyl)quinoline derivativesLacks piperazine ringVaries; less interaction with proteinsAbsence of piperazine reduces biological modulation

Case Study: Anticancer Efficacy

A study conducted on DLD-1 colorectal cancer cells demonstrated that this compound significantly inhibited cell proliferation through dual inhibition of EGFR and FAK kinases. The apoptotic effects were confirmed using AV/PI dual staining assays, indicating its potential as a therapeutic agent for cancer treatment .

Research Findings on Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against various bacterial strains. Results showed promising inhibitory effects, suggesting that further exploration into its use as an antimicrobial agent could be beneficial . However, detailed mechanisms remain to be elucidated.

Q & A

Q. How can researchers optimize the synthesis of 1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine derivatives to improve yield and purity?

Methodological Answer:

  • Use polar aprotic solvents like DMF to enhance solubility of intermediates.
  • Employ stoichiometric control (e.g., 1.2 equivalents of azidobenzene derivatives) and mild bases like K₂CO₃ to minimize side reactions.
  • Monitor reaction progress via TLC with hexane:ethyl acetate (2:1) as the mobile phase.
  • Purify crude products using silica gel chromatography with gradient elution (ethyl acetate:hexane, 1:8) to isolate high-purity compounds .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze δ values for aromatic protons (7.30–7.56 ppm) and piperazine CH₂ groups (2.44–3.82 ppm) to confirm substitution patterns .
  • Elemental Analysis: Compare calculated vs. observed C, H, N percentages (e.g., C 57.21%, H 4.75%, N 7.44%) to verify purity .
  • X-ray Diffraction (XRD): Determine crystal structure parameters (e.g., Z = 8, R[F²] = 0.045) for unambiguous structural confirmation .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

  • Use ethyl acetate:hexane (1:8) for initial crystallization, followed by washing with brine to remove residual salts.
  • For hygroscopic derivatives, employ ether or dichloromethane for rapid precipitation under nitrogen atmosphere .

Q. What are common side reactions during piperazine alkylation, and how can they be mitigated?

Methodological Answer:

  • N-Alkylation Over-Coupling: Limit excess alkylating agents (e.g., propargyl bromide) to 1.2 equivalents.
  • Oxidation: Conduct reactions under inert gas (N₂/Ar) and avoid prolonged exposure to light.
  • Byproduct Formation: Use TLC to detect intermediates and adjust reaction time (e.g., 6–7 hours at room temperature) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups responsible for anticancer activity?

Methodological Answer:

  • Synthesize derivatives with modified substituents (e.g., 6-bromo, 2-trifluoromethyl) and evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ assays).
  • Correlate electron-withdrawing groups (e.g., CF₃) with enhanced binding to kinase domains using molecular docking .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize assay conditions (e.g., pH, serum concentration) to minimize variability.
  • Validate target engagement via competitive binding assays (e.g., fluorescence polarization) and cross-reference with XRD-confirmed binding poses .

Q. How to design derivatives to enhance water solubility without compromising bioactivity?

Methodological Answer:

  • Introduce hydrophilic groups (e.g., 6-aminophenyl or 4-hydroxyphenyl) via alkylation with bis(2-chloroethyl)amine in sulfolane at 150°C.
  • Use ESOL LogS predictions to prioritize derivatives with solubility >10 µM .

Q. How to assess the impact of piperazine substituents on pharmacokinetic properties?

Methodological Answer:

  • Permeability: Conduct Caco-2 cell monolayer assays to predict intestinal absorption.
  • Metabolic Stability: Incubate derivatives with liver microsomes and quantify parent compound depletion via LC-MS.
  • Protein Binding: Use equilibrium dialysis to measure free fraction in plasma .

Q. What computational methods predict binding affinity with target enzymes like tyrosine kinases?

Methodological Answer:

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures (PDB ID: 1T46) to simulate ligand-enzyme interactions.
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. How to conduct in vitro pharmacological profiling for toxicity and selectivity?

Methodological Answer:

  • Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic inhibition.
  • Use high-content screening (HCS) for off-target effects on ion channels (e.g., hERG) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[6-Bromo-2-(trifluoromethyl)quinol-4-yl]piperazine

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